molecular formula C22H22ClNO3 B11399281 N-(2-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11399281
M. Wt: 383.9 g/mol
InChI Key: CLMPUHROWUQHQR-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a furan group

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorophenyl compound with a suitable reagent to introduce the chlorophenyl group.

    Formation of the dimethylphenoxy intermediate: This step involves the reaction of a dimethylphenoxy compound with a suitable reagent to introduce the dimethylphenoxy group.

    Formation of the furan intermediate: This step involves the reaction of a furan compound with a suitable reagent to introduce the furan group.

    Coupling of intermediates: The final step involves the coupling of the chlorophenyl, dimethylphenoxy, and furan intermediates to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:

    N-[(2-BROMOPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group.

    N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: This compound has a thiophene group instead of a furan group.

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-7-5-8-17(2)22(16)27-15-21(25)24(14-19-10-6-12-26-19)13-18-9-3-4-11-20(18)23/h3-12H,13-15H2,1-2H3

InChI Key

CLMPUHROWUQHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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